molecular formula C20H17N5O B026784 2-(2-(5-(Aminoiminomethyl)-2-benzofuranyl)ethenyl)-1H-indole-6-carboximidamide CAS No. 105212-30-4

2-(2-(5-(Aminoiminomethyl)-2-benzofuranyl)ethenyl)-1H-indole-6-carboximidamide

Katalognummer B026784
CAS-Nummer: 105212-30-4
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: GCRYQJZPRMMLMQ-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(5-(Aminoiminomethyl)-2-benzofuranyl)ethenyl)-1H-indole-6-carboximidamide, also known as ABT-888 or Veliparib, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Veliparib has been extensively studied for its potential therapeutic applications in cancer treatment.

Wirkmechanismus

Veliparib exerts its anti-cancer effects by inhibiting PARP enzymes, which play a crucial role in DNA repair. Inhibition of PARP enzymes leads to the accumulation of DNA damage, ultimately resulting in cell death. Veliparib has also been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiotherapy, by inhibiting DNA repair mechanisms.
Biochemical and Physiological Effects:
Veliparib has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting DNA repair mechanisms. Veliparib has a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

Veliparib has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer biology. Veliparib has also been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiotherapy, making it a useful tool for studying combination therapies.
One limitation of Veliparib is its potential toxicity, particularly at higher doses. It has also been shown to have limited efficacy as a single agent in some types of cancer, highlighting the importance of combination therapies.

Zukünftige Richtungen

There are several potential future directions for the use of Veliparib in cancer treatment. One area of research is the development of biomarkers to predict response to Veliparib and other PARP inhibitors. Another area of research is the development of combination therapies that can enhance the efficacy of Veliparib in different types of cancer. Finally, there is ongoing research into the potential use of Veliparib in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
Veliparib is a potent inhibitor of PARP enzymes with potential therapeutic applications in cancer treatment. It has been extensively studied for its ability to enhance the efficacy of chemotherapy and radiotherapy and sensitize cancer cells to DNA-damaging agents. Veliparib has several advantages for use in laboratory experiments, including its potency and selectivity as a PARP inhibitor. However, its potential toxicity and limited efficacy as a single agent in some types of cancer highlight the importance of combination therapies. Ongoing research into the potential use of Veliparib in other diseases and the development of biomarkers to predict response to Veliparib will help to further elucidate its potential therapeutic applications.

Synthesemethoden

Veliparib can be synthesized through a multi-step process involving the condensation of 2-amino-5-bromo-benzofuran with ethyl 2-(chloromethyl)acrylate, followed by amination and cyclization reactions. The final product is obtained after several purification steps and characterized using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

Veliparib has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiotherapy in various types of cancer, including breast, ovarian, and lung cancer. Veliparib has also been shown to sensitize cancer cells to DNA-damaging agents and induce cell death.

Eigenschaften

CAS-Nummer

105212-30-4

Produktname

2-(2-(5-(Aminoiminomethyl)-2-benzofuranyl)ethenyl)-1H-indole-6-carboximidamide

Molekularformel

C20H17N5O

Molekulargewicht

343.4 g/mol

IUPAC-Name

2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1H-indole-6-carboximidamide

InChI

InChI=1S/C20H17N5O/c21-19(22)12-3-6-18-14(7-12)9-16(26-18)5-4-15-8-11-1-2-13(20(23)24)10-17(11)25-15/h1-10,25H,(H3,21,22)(H3,23,24)/b5-4+

InChI-Schlüssel

GCRYQJZPRMMLMQ-SNAWJCMRSA-N

Isomerische SMILES

C1=CC2=C(C=C1C(=N)N)NC(=C2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N

SMILES

C1=CC2=C(C=C1C(=N)N)NC(=C2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N

Kanonische SMILES

C1=CC2=C(C=C1C(=N)N)NC(=C2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N

Andere CAS-Nummern

105212-30-4

Synonyme

2-(2-(6-amindinoindole-2-yl)vinyl)-1-benzofuran-5-carboxamidine
2-AIVBC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.